Iron sodium oxide (FeNa4O4)
Description
Iron sodium oxide (FeNa₄O₄) is a mixed metal oxide comprising iron (Fe), sodium (Na), and oxygen (O). The formula implies Fe⁴+ (balancing four Na⁺ and four O²⁻ ions), though this oxidation state is less common than Fe²+ or Fe³+ in natural iron oxides. FeNa₄O₄ could theoretically adopt a perovskite-like or layered structure, similar to other alkali metal ferrates .
Properties
CAS No. |
12062-86-1 |
|---|---|
Molecular Formula |
C48H38N4 |
Synonyms |
Iron sodium oxide (FeNa4O4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium Ferrates (Na₂FeO₄ and NaFeO₂)
- Chemical Composition: Na₂FeO₄ (Sodium Ferrate(VI)): Contains Fe⁶+ with a tetrahedral coordination. NaFeO₂ (Sodium Ferrite): Features Fe³+ in a layered structure with alternating Na⁺ and FeO₂⁻ layers .
Thermal Stability :
Magnetic Properties :
Table 1: Key Properties of FeNa₄O₄ and Related Iron Oxides
| Compound | Oxidation State (Fe) | Structure | Magnetic Behavior | Thermal Stability (°C) | Applications |
|---|---|---|---|---|---|
| FeNa₄O₄ | +4 (hypothetical) | Cubic/Spinel? | Unknown | <300 (estimated) | Potential oxidizer |
| Na₂FeO₄ | +6 | Tetrahedral | Non-magnetic | ~300 | Water treatment, battery |
| Fe₃O₄ | +2/+3 | Spinel | Ferrimagnetic | >1,600 | Catalysis, MRI contrast |
| NaFeO₂ | +3 | Layered | Antiferromagnetic | ~700 | Solid-state electrolytes |
Iron Oxides with Mixed Valency (Fe₃O₄ vs. FeNa₄O₄)
- Fe₃O₄ (Magnetite): Contains Fe²+ and Fe³+ in a 1:2 ratio, forming a conductive spinel structure. Applications: Superparamagnetic nanoparticles (SPIONs) for drug delivery , anode materials in batteries . Stability: Resists oxidation under ambient conditions but converts to γ-Fe₂O₃ upon heating .
FeNa₄O₄ :
- If Fe⁴+ is present, it may act as a strong oxidizer, akin to Na₂FeO₄. However, its reactivity and conductivity are unverified.
Other Alkali Metal Iron Oxides
- KFeO₂ :
- Structurally analogous to NaFeO₂ but with potassium. Exhibits higher ionic conductivity, useful in solid oxide fuel cells.
- LiFeO₂ :
- Used in lithium-ion batteries due to its stability and low cost. FeNa₄O₄ could be explored for similar applications if compatible with Na-ion systems .
Q & A
Basic: How can the oxidation states of iron (Fe) and sodium (Na) in FeNa4O4 be determined?
Methodological Answer:
To determine oxidation states, apply the principle that the sum of oxidation states equals the compound's overall charge (neutral here). Sodium (Na) typically exhibits +1. Oxygen (O) is -2. For FeNa₄O₄:
- Total charge from Na: 4 × (+1) = +4
- Total charge from O: 4 × (-2) = -8
- Let Fe’s oxidation state = x:
x + 4 - 8 = 0 → x = +4.
Thus, Fe is in +4 oxidation state. Verify via X-ray photoelectron spectroscopy (XPS) or redox titration .
Basic: What synthesis methods are suitable for preparing FeNa₄O₄, and how are they validated?
Methodological Answer:
FeNa₄O₄ can be synthesized via:
- Co-precipitation : Mix Fe³⁺ and Na⁺ precursors in alkaline conditions. Adjust pH to 10–12 using NaOH, followed by thermal aging. Validate purity via X-ray diffraction (XRD) to confirm crystallinity .
- Solid-state reaction : Heat stoichiometric mixtures of Fe₂O₃ and Na₂O at 800–1000°C under inert atmosphere. Use energy-dispersive X-ray spectroscopy (EDS) to confirm elemental ratios .
Advanced: How can synthesis parameters be optimized to enhance FeNa₄O₄’s surface area for catalytic applications?
Methodological Answer:
Optimize surface area by:
- Precursor concentration : Lower Fe³⁺ concentrations yield smaller nanoparticles (e.g., 0.1 M vs. 0.5 M) .
- Surfactant addition : Use sodium dodecyl sulfate (SDS) or citric acid during co-precipitation to reduce agglomeration .
- Calcination temperature : Lower temperatures (300–400°C) preserve porosity; higher temperatures (>500°C) induce sintering. Validate via Brunauer-Emmett-Teller (BET) analysis .
Advanced: How to resolve contradictions between XRD and TEM data when characterizing FeNa₄O₄ nanoparticles?
Methodological Answer:
Discrepancies arise due to:
- XRD : Reflects crystallinity and phase purity. Amorphous phases may be undetected.
- TEM : Reveals particle size/shape but not crystallinity.
Resolution : - Perform high-resolution TEM (HR-TEM) to correlate lattice fringes with XRD peaks.
- Use selected-area electron diffraction (SAED) to confirm crystallinity in localized regions .
Advanced: What experimental designs are robust for assessing FeNa₄O₄’s adsorption capacity for water pollutants?
Methodological Answer:
Design batch experiments with:
- Isotherm models : Langmuir (monolayer adsorption) vs. Freundlich (heterogeneous surfaces). Use varying pollutant concentrations (e.g., 10–100 ppm) and measure residual concentrations via UV-Vis spectroscopy .
- Kinetic studies : Pseudo-first/second-order models to determine rate-limiting steps (e.g., diffusion vs. surface reaction).
- pH dependence : Test adsorption at pH 3–10; FeNa₄O₄ may dissolve in highly acidic conditions .
Advanced: How can mechanistic studies elucidate FeNa₄O₄’s role in catalytic degradation of organic pollutants?
Methodological Answer:
- Radical trapping experiments : Add scavengers (e.g., tert-butanol for •OH) to identify dominant reactive species in Fenton-like reactions .
- In-situ FTIR : Monitor intermediate degradation products adsorbed on FeNa₄O₄ surfaces .
- X-ray absorption spectroscopy (XAS) : Track oxidation state changes of Fe during catalysis to confirm redox cycling .
Basic: What spectroscopic techniques confirm the chemical structure of FeNa₄O₄?
Methodological Answer:
- FTIR : Identify functional groups (e.g., Fe-O vibrations at 500–600 cm⁻¹) .
- Raman spectroscopy : Detect symmetric stretching modes of Fe-O bonds.
- Mössbauer spectroscopy : Resolve Fe oxidation states and magnetic properties .
Advanced: How to address inconsistencies in FeNa₄O₄’s magnetic properties reported in different studies?
Methodological Answer:
Variations arise from:
- Particle size : Superparamagnetic behavior in nanoparticles (<20 nm) vs. ferromagnetism in bulk .
- Synthesis route : Co-precipitation vs. thermal decomposition affects crystallite size.
Resolution : - Use vibrating sample magnetometry (VSM) to measure saturation magnetization.
- Correlate with TEM size data and XRD crystallite size calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
